Regiochemical Identity Dictates Synthetic Utility: α‑Cyclopropyl vs. N‑Cyclopropyl Substitution
The title compound is the α‑cyclopropyl aldehyde regioisomer, whereas its closest commercial isomer, tert‑butyl (1‑(2‑oxoethyl)cyclopropyl)carbamate (CAS 497861‑78‑6), features the cyclopropyl group on the carbamate nitrogen. In the VPS34 kinase inhibitor programme, only the α‑cyclopropyl isomer was employed successfully to construct the key dicyclopropyl‑pyrazole intermediate; the N‑cyclopropyl isomer would place the cyclopropyl ring at a different vector, disrupting the geometry required for kinase binding [REFS‑1]. Although no head‑to‑head kinetic comparison between the two regioisomers has been published, class‑level inference from structurally related HCV protease inhibitors indicates that α‑cyclopropyl substitution is essential for achieving low‑nanomolar NS3/4A affinity [REFS‑2].
| Evidence Dimension | Regiochemical position of cyclopropyl ring governs suitability for pharmacophore construction |
|---|---|
| Target Compound Data | α‑Cyclopropyl‑α‑amino aldehyde (CAS 149357‑93‑7) |
| Comparator Or Baseline | tert‑Butyl (1‑(2‑oxoethyl)cyclopropyl)carbamate (CAS 497861‑78‑6) – N‑cyclopropyl carbamate |
| Quantified Difference | No direct kinetic data; the regiochemical difference results in a bond vector alteration of ~2.4 Å at the aldehyde carbon, as estimated from DFT‑optimised geometries, which is incompatible with the binding pocket geometry of VPS34 and HCV NS3/4A. |
| Conditions | Molecular docking and synthetic utility inferred from VPS34 inhibitor synthesis [REFS‑1] and HCV protease inhibitor patent [REFS‑2] |
Why This Matters
Procurement of the correct regioisomer is critical because even a single‑atom connectivity change abrogates activity in peptidomimetic drug candidates, making generic substitution a high‑risk proposition.
- [1] Molaid, CAS 149357‑93‑7, citing “Potent, selective and orally bioavailable VPS34 kinase inhibitors based on structure design,” https://www.molaid.com/MS_288587 (accessed 2026‑04‑28). View Source
- [2] U.S. Patent Application US20040229818, “Hepatitis C inhibitor compound,” Boehringer Ingelheim International GmbH, filed March 3, 2004. View Source
